molecular formula C22H35NO2 B594186 Eicosapentaenoyl Ethanolamide-d4 CAS No. 946524-41-0

Eicosapentaenoyl Ethanolamide-d4

Cat. No.: B594186
CAS No.: 946524-41-0
M. Wt: 349.5 g/mol
InChI Key: OVKKNJPJQKTXIT-CFUIKADRSA-N
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Description

Eicosapentaenoyl Ethanolamide-d4 is a deuterium-labeled analog of Eicosapentaenoyl Ethanolamide, an omega-3 fatty acid derivative. This compound is part of the N-acylethanolamine family and acts as a cannabinoid receptor agonist. It is primarily used as an internal standard in mass spectrometry for the quantification of Eicosapentaenoyl Ethanolamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosapentaenoyl Ethanolamide-d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Eicosapentaenoyl Ethanolamide molecule. The deuterium atoms are typically introduced at specific positions to create the labeled compound. The synthesis involves the reaction of Eicosapentaenoic acid with ethanolamine in the presence of deuterium-labeled reagents .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The compound is typically produced in specialized facilities equipped to handle isotopically labeled chemicals .

Chemical Reactions Analysis

Types of Reactions: Eicosapentaenoyl Ethanolamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Eicosapentaenoyl Ethanolamide-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of Eicosapentaenoyl Ethanolamide.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-proliferative properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals .

Mechanism of Action

Eicosapentaenoyl Ethanolamide-d4 exerts its effects by acting as a cannabinoid receptor agonist. It binds to cannabinoid receptors CB1 and CB2, modulating various physiological processes. The compound also acts as a metabolic signal, influencing nutrient availability and lifespan extension. It has been shown to inhibit dietary restriction-induced lifespan extension in certain organisms .

Comparison with Similar Compounds

Uniqueness: Eicosapentaenoyl Ethanolamide-d4 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. Its role as a cannabinoid receptor agonist and metabolic signal further distinguishes it from other similar compounds .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKKNJPJQKTXIT-CFUIKADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401133450
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946524-41-0
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946524-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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